Ac-YGGFL-NH2

Description

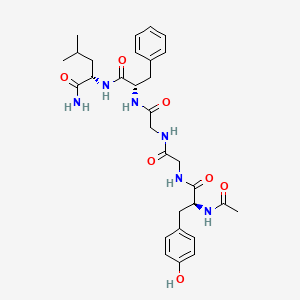

Structure

2D Structure

Properties

Molecular Formula |

C30H40N6O7 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C30H40N6O7/c1-18(2)13-23(28(31)41)36-30(43)25(14-20-7-5-4-6-8-20)35-27(40)17-32-26(39)16-33-29(42)24(34-19(3)37)15-21-9-11-22(38)12-10-21/h4-12,18,23-25,38H,13-17H2,1-3H3,(H2,31,41)(H,32,39)(H,33,42)(H,34,37)(H,35,40)(H,36,43)/t23-,24-,25-/m0/s1 |

InChI Key |

GFXHMPKMESGSMX-SDHOMARFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |

Origin of Product |

United States |

Synthesis and Characterization

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing this compound is solid-phase peptide synthesis (SPPS). db-thueringen.de This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net The process is typically automated and begins with the C-terminal amino acid (Leucine) attached to the resin. The synthesis proceeds by deprotecting the N-terminus of the attached amino acid and then coupling the next protected amino acid in the sequence (Phenylalanine), and so on. tandfonline.com The use of protecting groups on the amino acid side chains prevents unwanted side reactions. Once the full peptide chain (Tyr-Gly-Gly-Phe-Leu) is assembled, the N-terminus is acetylated, and the peptide is cleaved from the resin, which concurrently removes the side-chain protecting groups and forms the C-terminal amide. mdpi.com

Table 1: Comparison of Synthesis Methodologies for this compound

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is built on an insoluble resin support. | All reactions occur in a homogenous solution. |

| Purification | Excess reagents are removed by simple filtration and washing. | Requires purification after each step (e.g., crystallization, chromatography). |

| Automation | Easily automated. | More challenging to automate. |

| Yield | Generally high due to the use of excess reagents. | Can be lower due to losses during purification steps. |

| Scalability | Well-suited for small to medium scale. | Can be adapted for large-scale synthesis. |

Purification and Characterization Techniques

Following synthesis, the crude peptide is purified, most commonly using High-Performance Liquid Chromatography (HPLC) . Reverse-phase HPLC is particularly effective for separating the target peptide from impurities based on hydrophobicity. The purity of the final product is then assessed by analytical HPLC. semanticscholar.org

The identity of the synthesized this compound is confirmed using Mass Spectrometry (MS) . Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide, which should match its calculated theoretical mass. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm the amino acid composition and order. tu-braunschweig.degatech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for characterization. 1H NMR can provide detailed information about the structure of the peptide, including the presence of the N-terminal acetyl group and the C-terminal amide protons. db-thueringen.dersc.org

Conformational and Structural Analysis of Ac Yggfl Nh2

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are fundamental tools for determining the structure of molecules, including peptides. While direct spectroscopic data for Ac-YGGFL-NH2 itself is limited in the provided literature, related studies on leucine (B10760876) enkephalin (YGGFL) and its fragments highlight the utility of these methods. Infrared (IR) spectroscopy, particularly when coupled with techniques like IR-UV double resonance photofragment spectroscopy, allows for the characterization of specific fragment ions by probing their vibrational modes conicet.gov.ar. This approach can help distinguish between different structural isomers of peptide fragments. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating peptide conformation in solution, providing information about dihedral angles and hydrogen bonding patterns researchgate.nettheses.fr. Computational methods are often employed to complement experimental spectroscopic data, aiding in the assignment of observed spectra to specific molecular structures tu-braunschweig.de.

Key computed properties for Leu-Enkephalin amide (this compound) are available, providing a baseline for structural understanding:

| Property | Value | Source |

| Molecular Formula | C28H38N6O6 | nih.gov |

| Molecular Weight | 554.6 g/mol | nih.gov |

| XLogP3 | 0.7 | nih.gov |

| Topological Polar Surface Area (TPSA) | 206 Ų | nih.gov |

Gas-Phase Fragmentation Pathways and Mechanism Elucidation via Mass Spectrometry

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is indispensable for peptide sequencing and structural analysis. By inducing fragmentation of selected ions and analyzing the resulting fragment ions, information about the peptide's primary sequence and higher-order structure can be obtained core.ac.ukchemrxiv.orgwikipedia.org.

Collision-Induced Dissociation (CID) is a widely used activation method in MS/MS to induce fragmentation of peptide ions core.ac.ukwikipedia.orgresearchgate.netthermofisher.combu.edu. This process involves colliding selected ions with neutral gas molecules, converting kinetic energy into internal energy, which leads to bond breakage wikipedia.org.

Studies comparing the CID fragmentation of leucine enkephalin (YGGFL) and its amide derivative, YGGFL-NH2, reveal significant similarities in their fragmentation patterns. However, a key difference is the absence of specific "[bn OH Ag]" product ions in the fragmentation of YGGFL-NH2. This observation indicates that the C-terminal carboxylate group, present in YGGFL but absent in YGGFL-NH2 (where it is amidated), is essential for the formation of these particular fragment ions nih.gov.

Further investigations into CID of related pentapeptides, such as XGGFL-NH2 (where X is Ser, Thr, Glu, Asp, or Tyr), have identified common fragment ions at m/z 279 and 223 for b5 and b4 ions, respectively. Notably, the b4 ion at m/z 223 was not detected in the YGGFL-NH2 spectrum, suggesting that the nature of the N-terminal amino acid can influence fragmentation pathways researchgate.net. High-energy CID, as performed in TOF/TOF instruments, can generate a broader range of fragments, including immonium ions and side-chain fragments, which are valuable for distinguishing between isobaric amino acids and providing more comprehensive sequence information compared to low-energy CID thermofisher.combu.edu.

Advanced MS/MS techniques, such as 2D MS/MS coupled with graph partitioning algorithms, are employed to reconstruct complex fragmentation trees and analyze peptide mixtures. These methods help to resolve individual fragmentation pathways, even in the presence of isobaric ions or shared fragments, thereby aiding in accurate sequence determination core.ac.ukchemrxiv.orgnist.gov. While studies on deprotonated leucine-enkephalin have not indicated sequence scrambling for specific fragment ions like the b4 ion, the complexity of peptide fragmentation can lead to the formation of various structural isomers tu-braunschweig.de. Understanding these non-direct fragmentation events is crucial for accurate structural interpretation.

The N-terminal acetyl group (Ac-) in this compound signifies a modification that can influence fragmentation behavior compared to a peptide with a free N-terminus. Although direct fragmentation comparisons between this compound and YGGFL-NH2 are not extensively detailed in the provided literature, studies involving related N-terminally modified peptides, such as Ac-IYGEF-NH2 analyzed alongside YGGFL using 2D MS/MS, demonstrate the relevance of investigating such modifications in fragmentation analysis core.ac.ukchemrxiv.org. N-terminal modifications can alter the charge distribution and the propensity for specific bond cleavages or rearrangements, thus impacting the resulting fragment ion spectra.

Computational Approaches to Conformational Landscape and Molecular Dynamics of this compound

Computational methods play a vital role in complementing experimental structural analysis by predicting and characterizing peptide conformations and fragmentation mechanisms. Techniques such as Density Functional Theory (DFT), ab initio calculations, molecular dynamics (MD) simulations, and replica-exchange molecular dynamics (REMD) are widely used researchgate.nettu-braunschweig.denih.govresearchgate.netbu.edufu-berlin.delibretexts.org.

These computational approaches enable the exploration of potential energy surfaces (PES) to identify stable conformers and predict fragmentation pathways. By calculating properties such as collision cross sections (CCS) and vibrational frequencies, computational models can be validated against experimental data obtained from techniques like ion mobility spectrometry (IMS) and IR spectroscopy tu-braunschweig.deresearchgate.net. For example, computational studies have been instrumental in assigning structures to fragment ions, such as the a4 ion of YGGFL, suggesting a primary population of a rearranged, linear structure, with macrocyclic structures also present as minor components researchgate.netbu.edu. These methods are crucial for a comprehensive understanding of the gas-phase behavior and structural nuances of peptides like this compound.

Compound List

This compound: A pentapeptide with the sequence N-acetyl-Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-amide. Also known as Leu-Enkephalin amide.

YGGFL: Leucine enkephalin, the unacetylated and unamidated pentapeptide.

Ac-IYGEF-NH2: A related N-terminally acetylated and C-terminally amidated pentapeptide used in comparative MS/MS studies.

Mechanistic Studies of Receptor Activation and Transduction

Intracellular Signaling Cascades

Opioid receptors, including the delta subtype, are members of the G protein-coupled receptor (GPCR) superfamily. Upon activation by ligands such as this compound or related peptides, these receptors primarily couple to pertussis toxin-sensitive heterotrimeric G proteins of the Gαi/o class worktribe.comukzn.ac.zarevistachilenadeanestesia.clfrontiersin.org. This coupling initiates a cascade of intracellular events. The activated Gαi/o subunit dissociates from the Gβγ dimer and subsequently inhibits adenylyl cyclase (ACase), leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels worktribe.comukzn.ac.zafrontiersin.org. Concurrently, the released Gβγ dimer plays a crucial role in modulating ion channel activity. It activates G protein-coupled inwardly-rectifying potassium channels (GIRKs), promoting potassium efflux, hyperpolarization, and neuronal inhibition worktribe.comukzn.ac.zafrontiersin.org. Furthermore, the Gβγ dimer inhibits voltage-gated calcium channels (VGCC), which is critical for reducing neurotransmitter release at presynaptic terminals worktribe.comukzn.ac.zafrontiersin.org. While the primary signaling pathway involves Gi/o proteins, studies on related opioid peptides have also indicated potential involvement of mitogen-activated protein kinase (MAPK) pathways in some contexts researchgate.net.

Ligand-Receptor Complex Formation and Dynamics

The interaction of this compound with opioid receptors involves the formation of a ligand-receptor complex, a critical step in initiating downstream signaling. Opioid receptors are characterized by seven transmembrane-spanning domains, an extracellular N-terminus, and an intracellular C-terminal tail ukzn.ac.za. The peptide ligand binds within the transmembrane bundle of the receptor, engaging in specific molecular interactions that stabilize the receptor in an active conformation cam.ac.ukfrontiersin.orgnih.gov. The N-terminal tyrosine (Tyr) and the YGGFL sequence are particularly important for the recognition and activation of MOR and DOR worktribe.com.

Binding Affinities of YGGFL and Related Peptides

| Peptide/Sequence | Receptor Target | Binding Affinity (Kd) | Notes | Source Citation |

| YGGFL | OppA (bacterial protein) | 50–100 μM | Low affinity binding | nih.gov |

| YGGFL | Monoclonal Antibody 3E7 | 7.1 nM | Binding to an antibody | nih.gov |

| Peptide E fragment (related to YGGFL) | Delta-opioid receptor | 38.8–50.6 nmol/L | High affinity binding to DOP receptor | researchgate.net |

Structure Activity Relationship Sar

Role of the Amino Acid Sequence

The amino acid sequence YGGFL is the fundamental pharmacophore responsible for opioid activity. The tyrosine residue at position 1 is critical, as its phenolic hydroxyl group and amino terminus are thought to mimic the corresponding features of morphine. The phenylalanine at position 4 also plays a crucial role in receptor binding. The glycine (B1666218) residues at positions 2 and 3 provide conformational flexibility to the peptide backbone. mdpi.com

Impact of N-Terminal Acetylation and C-Terminal Amidation on Receptor Binding and Signaling

The terminal modifications of this compound have a profound impact on its pharmacological properties.

N-Terminal Acetylation: By neutralizing the positive charge at the N-terminus, acetylation can alter the peptide's interaction with the receptor binding pocket. This modification can also increase the lipophilicity of the peptide, which may influence its ability to cross cell membranes. acs.org In some cases, N-terminal acetylation of peptides has been shown to affect receptor selectivity. db-thueringen.de

Studies on various enkephalin analogs have shown that modifications at both termini can significantly influence their binding affinity and selectivity for µ, δ, and κ opioid receptors. mdpi.com

Enzymatic Stability and Biotransformation Mechanisms in Peptide Research

In Vitro Enzymatic Degradation Pathways

The in vitro enzymatic degradation of Ac-YGGFL-NH2 is primarily initiated by the cleavage of the Tyr-Gly amide bond. This initial hydrolytic step is a key vulnerability of the peptide to enzymatic action. Studies have shown that this cleavage is a common pathway for the breakdown of similar peptides in biological systems. The enzymatic process involves the action of peptidases that recognize and cleave specific peptide bonds, leading to the inactivation of the parent peptide.

Identification of Peptide Degradation Products and Mechanisms

Following the initial cleavage at the Tyr-Gly bond, further degradation of this compound occurs, resulting in smaller peptide fragments and individual amino acids. The primary degradation products identified are Ac-Tyr and the tetrapeptide Gly-Gly-Phe-Leu-NH2. The mechanism involves the hydrolysis of the peptide bond, a reaction catalyzed by proteolytic enzymes. The identification of these products provides insight into the specific enzymatic activities responsible for the biotransformation of this compound.

| Parent Peptide | Initial Cleavage Site | Primary Degradation Products |

| This compound | Tyr-Gly | Ac-Tyr, Gly-Gly-Phe-Leu-NH2 |

Influence of Peptide Modifications on Proteolytic Stability

To enhance the stability of this compound against enzymatic degradation, various modifications to its structure have been investigated. One significant approach is the phosphorylation of the tyrosine residue. Phosphorylation can alter the peptide's conformation and its interaction with proteolytic enzymes, thereby reducing the rate of degradation. For instance, the phosphorylation of this compound has been shown to be a successful strategy to create a more stable analog. chemrxiv.org This modification can be achieved through synthetic chemical methods, such as a radical Arbuzov reaction, to yield the phosphorylated peptide. chemrxiv.org

Another strategy to improve stability is the substitution of amino acids within the peptide sequence. Replacing susceptible amino acids with non-natural or D-amino acids can hinder the recognition and cleavage by proteases. These modifications aim to create analogs of this compound with prolonged biological activity by increasing their resistance to enzymatic breakdown.

| Modification Strategy | Example | Effect on Stability |

| Phosphorylation | Phosphorylation of the Tyrosine residue | Increased resistance to proteolytic degradation. chemrxiv.org |

| Amino Acid Substitution | Replacement of natural amino acids with non-natural or D-amino acids | Hinders recognition and cleavage by proteases. |

Advanced Research Applications and Future Directions for Ac Yggfl Nh2 Studies

Ac-YGGFL-NH2 as a Biochemical Probe and Tool in Research Assays

Peptides like this compound can serve as valuable biochemical probes and tools in various research assays. Their defined sequences and potential for specific interactions make them useful for investigating biological pathways, enzyme activities, or binding events. While specific published data detailing this compound's use as a probe in highly specific assays is not broadly documented, the general principle involves using such peptides to mimic endogenous ligands, inhibit specific protein functions, or as components in diagnostic assays. For instance, peptides are often synthesized with modifications, such as fluorescent tags or biotinylation, to enable their detection and quantification in complex biological matrices or to visualize their localization within cells or tissues. The acetyl and amide modifications can influence stability and binding characteristics, making this compound a candidate for such applications if its biological target or function is well-defined.

Development of Peptidomimetic and Analogue Scaffolds Based on the this compound Framework

The this compound sequence can serve as a foundational scaffold for the development of peptidomimetics and novel peptide analogues. Peptidomimetics are compounds that mimic the structure and/or function of peptides but often possess improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, or increased receptor selectivity. Research into peptide analogues often involves systematic modifications of the amino acid sequence, including the incorporation of non-proteinogenic amino acids, cyclization, or alterations to the peptide backbone. For example, studies have explored modifications of peptide sequences to create analogues with altered receptor binding affinities or improved pharmacokinetic profiles nih.govnih.gov. The YGGFL motif, or variations thereof, could be a starting point for designing molecules that retain or enhance specific biological activities while overcoming the limitations of natural peptides.

Integration of Multi-Omics Data in Peptide Research (e.g., Mass Spectrometry-Based Proteomics)

The advancement of multi-omics technologies, particularly mass spectrometry-based proteomics, offers powerful tools for understanding peptide behavior and function within complex biological systems. For a peptide like this compound, mass spectrometry can be employed for its identification, quantification, and characterization of post-translational modifications or degradation products in biological samples nih.govnih.govbroadinstitute.org. Integrating proteomics data with other omics datasets (genomics, transcriptomics, metabolomics) can provide a holistic view of the peptide's role in cellular processes and its interactions with other biomolecules. For instance, identifying peptides or their targets using mass spectrometry can reveal novel biological pathways or biomarkers associated with specific physiological or pathological states. While direct studies of this compound using these techniques are not extensively detailed in the general literature, the methodologies are broadly applicable to peptide research.

Emerging Methodologies for Studying Peptide-Receptor Interactions

Understanding how peptides interact with their target receptors is crucial for elucidating their biological mechanisms and for drug development. Emerging methodologies are constantly refining our ability to study these interactions with greater precision and dynamic insight. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence-based assays are commonly used to quantify binding affinities and kinetics nih.govmdpi.com. Furthermore, advanced mass spectrometry techniques, including native mass spectrometry and hydrogen-deuterium exchange (HDX-MS), can provide structural information about peptide-receptor complexes and identify binding interfaces mdpi.commdpi.com. For this compound, these methodologies would be employed to map its binding site on a target receptor, determine its affinity and residence time, and understand the conformational changes induced in either the peptide or the receptor upon binding.

Q & A

Q. How to address discrepancies between computational predictions and experimental data for this compound?

- Methodological Answer :

- Force field selection : Compare AMBER and CHARMM parameters in MD simulations .

- Solvent models : Include explicit water molecules or membrane bilayers in docking studies .

- Experimental validation : Synthesize analogs with predicted binding residues (e.g., Tyr1→Phe substitution) and test activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.